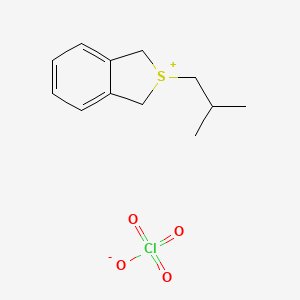
2-(2-Methylpropyl)-1,3-dihydro-2-benzothiophen-2-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpropyl)-1,3-dihydro-2-benzothiophen-2-ium perchlorate is a complex organic compound with a unique structure that includes a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-1,3-dihydro-2-benzothiophen-2-ium perchlorate typically involves the reaction of benzothiophene derivatives with isobutyl groups under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)-1,3-dihydro-2-benzothiophen-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
2-(2-Methylpropyl)-1,3-dihydro-2-benzothiophen-2-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)-1,3-dihydro-2-benzothiophen-2-ium perchlorate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylpropyl)-1,3-dihydro-2-benzothiophene: A similar compound without the perchlorate group.
1,3-Dihydro-2-benzothiophene: A simpler structure lacking the isobutyl group.
2-Benzothiophenium Compounds: A class of compounds with similar core structures but different substituents.
Uniqueness
2-(2-Methylpropyl)-1,3-dihydro-2-benzothiophen-2-ium perchlorate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
95675-85-7 |
|---|---|
Molecular Formula |
C12H17ClO4S |
Molecular Weight |
292.78 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1,3-dihydro-2-benzothiophen-2-ium;perchlorate |
InChI |
InChI=1S/C12H17S.ClHO4/c1-10(2)7-13-8-11-5-3-4-6-12(11)9-13;2-1(3,4)5/h3-6,10H,7-9H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
VRGKKGGMBNYSQB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C[S+]1CC2=CC=CC=C2C1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















